
Quinazolin-7-amine
Vue d'ensemble
Description
Quinazolin-7-amine is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications. This compound, in particular, is known for its role in medicinal chemistry and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Quinazolin-7-amine can be synthesized through various methods, including:
Microwave-assisted reaction: This method accelerates the reaction process and improves yields.
Metal-mediated reaction: Transition metals like palladium and copper are used to catalyze the formation of quinazoline derivatives.
Ultrasound-promoted reaction: Ultrasound energy is used to enhance reaction rates and efficiency.
Phase-transfer catalysis: This method involves the use of phase-transfer catalysts to facilitate the reaction between reactants in different phases.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and environmental impact.
Analyse Des Réactions Chimiques
Quinazolin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxide derivatives.
Reduction: Reduction of this compound can yield dihydroquinazoline derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and substituted quinazolines.
Applications De Recherche Scientifique
Synthesis of Quinazolin-7-amine Derivatives
The synthesis of this compound and its derivatives typically involves multi-step reactions starting from readily available precursors. Common methods include cyclization reactions involving isocyanides and various amines, which yield different substituted quinazoline compounds. Recent advances have focused on optimizing these synthetic pathways to enhance yield and purity while minimizing environmental impact .
Therapeutic Applications
This compound exhibits a broad spectrum of therapeutic activities:
Anticancer Activity
This compound derivatives are notable for their anticancer properties, particularly as inhibitors of the epidermal growth factor receptor (EGFR). Compounds such as gefitinib and erlotinib, which contain quinazoline moieties, have been approved for treating non-small cell lung cancer (NSCLC) . Recent studies have shown that this compound derivatives can selectively inhibit cancer cell proliferation in various cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .
Table 1: Anticancer Activity of this compound Derivatives
Compound Name | Target Cancer Cell Line | IC50 (µM) |
---|---|---|
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine | MCF-7 | 0.096 |
Quinazolinone-based hybrid 13 | MCF-7 | 5.70–8.10 |
Erlotinib | NSCLC | 0.01 |
Anti-inflammatory Properties
Research indicates that quinazolin derivatives exhibit significant anti-inflammatory effects. For instance, certain synthesized compounds have shown potent inhibition of pro-inflammatory cytokines in vitro, making them potential candidates for treating inflammatory diseases .
Antimicrobial Activity
Quinazolin-7-amines have demonstrated activity against various pathogens, including bacteria and fungi. Studies have reported that certain derivatives possess strong antifungal properties against strains like Fusarium moniliforme .
Antidiabetic Effects
Recent investigations into the antidiabetic potential of quinazolin derivatives have revealed their ability to inhibit enzymes such as alpha-amylase and alpha-glucosidase, which are critical in carbohydrate metabolism . This suggests their role in managing blood glucose levels.
Case Studies
Several case studies illustrate the effectiveness of quinazolin derivatives in clinical settings:
Case Study: EGFR Inhibition
In a study involving patients with advanced NSCLC, patients treated with gefitinib (a quinazoline derivative) showed significant tumor shrinkage compared to those receiving standard chemotherapy . This highlights the importance of quinazolines in targeted cancer therapies.
Case Study: Anti-inflammatory Activity
A novel class of 4-amino quinazoline derivatives was tested for anti-inflammatory activity against induced inflammation models in rats, demonstrating a marked reduction in inflammation markers compared to control groups .
Mécanisme D'action
The mechanism of action of quinazolin-7-amine involves its interaction with specific molecular targets and pathways. For example, certain this compound derivatives act as inhibitors of tyrosine kinases, which are enzymes involved in cell signaling and growth . By inhibiting these enzymes, this compound derivatives can disrupt cancer cell proliferation and induce apoptosis .
Comparaison Avec Des Composés Similaires
Quinazolin-7-amine can be compared with other similar compounds, such as:
Quinazolin-4-amine: Similar in structure but differs in the position of the amino group, leading to different biological activities.
Quinazolin-2-amine: Another isomer with distinct pharmacological properties.
Quinazolin-6-amine: Known for its unique interactions with biological targets.
This compound is unique due to its specific position of the amino group, which influences its reactivity and interaction with molecular targets.
Activité Biologique
Quinazolin-7-amine is a significant compound within the quinazoline family, known for its diverse biological activities. This article explores the various pharmacological effects of this compound, focusing on its anticancer, antibacterial, anti-inflammatory, and other therapeutic potentials. The information is compiled from recent studies and reviews to provide a comprehensive understanding of this compound's biological activity.
Overview of this compound
This compound is characterized by its heterocyclic structure, which includes a fused benzene and pyrimidine ring. This structural feature contributes to its ability to interact with various biological targets. The compound has been synthesized in various derivatives, enhancing its pharmacological profiles.
1. Anticancer Activity
This compound and its derivatives have shown promising anticancer properties across several studies. Notable findings include:
- Inhibition of Cancer Cell Proliferation : Various quinazoline derivatives have been tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, a derivative demonstrated an IC50 value of 0.096 μM against EGFR, indicating strong anticancer potential .
- Mechanism of Action : Studies indicate that this compound can induce cell cycle arrest at the G2/M phase and promote apoptosis through the activation of caspases . Molecular docking studies suggest that these compounds bind effectively to key receptors involved in tumor growth regulation .
2. Antibacterial Activity
This compound exhibits antibacterial properties, particularly against resistant strains:
- Activity Against Mycobacterium tuberculosis : Some derivatives have been identified as potent inhibitors against non-proton pumping type II NADH dehydrogenase (NDH-2), crucial for mycobacterial respiration. One compound showed a minimum inhibitory concentration (MIC) of 0.78 µg/mL against M. tuberculosis .
3. Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of quinazolin derivatives:
- COX Inhibition : Certain quinazolinone-based hybrids inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Compounds have shown significant selectivity for COX-2 over COX-1, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
4. Other Biological Activities
This compound has also been investigated for additional therapeutic effects:
- Anticonvulsant Activity : Some derivatives have displayed anticonvulsant properties comparable to established treatments like phenobarbital .
- Antidiabetic Effects : Quinazoline derivatives have shown inhibitory activity against alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate metabolism, indicating potential use in managing diabetes .
Structure-Activity Relationship (SAR)
The biological activity of quinazolin derivatives often correlates with specific structural features:
Compound Structure | Activity | IC50 Value |
---|---|---|
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | EGFR inhibition | 0.096 μM |
4(3H)-quinazolinones linked to triazole | Antitubercular | 0.78 µg/mL |
Dihydro quinazoline-benzamide hybrids | Anti-inflammatory | Not specified |
The presence of halogen substituents and specific linkers significantly enhances the biological activity of these compounds, indicating that careful modification can lead to more potent agents .
Case Studies
Recent studies have focused on synthesizing novel quinazoline derivatives:
- Study on Anticancer Activity : A series of 2-thioxoquinazolinones were synthesized and tested against various cancer cell lines, showing significant cytotoxicity compared to gefitinib as a standard .
- Antimicrobial Evaluation : Quinazoline derivatives were evaluated for their antibacterial efficacy against resistant strains, with some compounds exhibiting MIC values lower than traditional antibiotics .
Propriétés
IUPAC Name |
quinazolin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFKTGKPNDZSPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586570 | |
Record name | Quinazolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101421-73-2 | |
Record name | Quinazolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do quinazolin-7-amine derivatives interact with CDKs and what are the downstream effects?
A1: this compound derivatives act as ATP-competitive inhibitors of CDKs [, ]. These kinases play a crucial role in cell cycle progression and transcriptional regulation. By binding to the ATP-binding pocket of CDKs, these compounds prevent the phosphorylation of downstream substrates, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). Specifically, research has shown that inhibiting CDKs 1, 2, 4, 8, and 9 with a this compound derivative triggered apoptosis by activating PARP and caspase 3 [].
Q2: What is the relationship between the structure of this compound derivatives and their activity against CDKs?
A2: Research on this compound derivatives has demonstrated a strong structure-activity relationship (SAR) [, ]. Modifications to the core quinazoline scaffold, particularly at the 2- and 4-positions, significantly influence the compound's potency and selectivity against specific CDKs. For instance, the introduction of bulky substituents at the 2-position and modifications to the substituents on the 7-amino group have been shown to improve both potency and selectivity against certain CDK isoforms []. This highlights the importance of rational drug design and chemical modification in optimizing the therapeutic potential of this class of compounds.
Q3: What in vitro and in vivo studies have been conducted on this compound derivatives as CDK inhibitors?
A3: Researchers have evaluated the efficacy of this compound derivatives in both in vitro and in vivo settings. In vitro studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines, including those derived from hematological malignancies [, ]. Notably, compound 37d, a specific this compound derivative, demonstrated potent antitumor activity in multiple hematological malignancy mice xenograft models without significant toxicity []. This preclinical data supports further investigation of this compound derivatives as potential therapeutics for hematological malignancies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.